molecular formula C16H24N2O4S B2999013 N1-(2-hydroxy-2-methyl-4-(methylthio)butyl)-N2-(2-methoxybenzyl)oxalamide CAS No. 1396781-53-5

N1-(2-hydroxy-2-methyl-4-(methylthio)butyl)-N2-(2-methoxybenzyl)oxalamide

Cat. No.: B2999013
CAS No.: 1396781-53-5
M. Wt: 340.44
InChI Key: HMFDQCOBLHFNAJ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N1-(2-hydroxy-2-methyl-4-(methylthio)butyl)-N2-(2-methoxybenzyl)oxalamide is a high-purity oxalamide-based compound supplied for advanced research and development purposes. This chemical is provided under the CAS Registry Number 1396781-53-5 and has a molecular formula of C16H24N2O4S with a molecular weight of 340.44 g/mol . Oxalamide derivatives are a significant class of compounds explored for their potential biological activities and are of particular interest in the field of novel flavorant development, as seen in research related to high-potency savory flavorants . Researchers investigating neuromuscular blocking agents (NMBAs) may also find this structural class relevant, as such compounds are known to act at the neuromuscular junction, though the specific profile of this molecule requires further investigation . The product requires cold-chain transportation to ensure stability and is intended solely for laboratory research use. It is strictly not for diagnostic, therapeutic, or any personal use. Researchers are advised to consult the safety data sheet and handle this material adhering to all appropriate laboratory safety protocols.

Properties

IUPAC Name

N'-(2-hydroxy-2-methyl-4-methylsulfanylbutyl)-N-[(2-methoxyphenyl)methyl]oxamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H24N2O4S/c1-16(21,8-9-23-3)11-18-15(20)14(19)17-10-12-6-4-5-7-13(12)22-2/h4-7,21H,8-11H2,1-3H3,(H,17,19)(H,18,20)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HMFDQCOBLHFNAJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(CCSC)(CNC(=O)C(=O)NCC1=CC=CC=C1OC)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H24N2O4S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

340.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

N1-(2-hydroxy-2-methyl-4-(methylthio)butyl)-N2-(2-methoxybenzyl)oxalamide is a compound of interest due to its potential biological activities. This article explores its synthesis, structural characteristics, and biological effects, drawing from various research studies and data sources.

Chemical Structure and Properties

The compound has the molecular formula C15H22N2O3S2 and a molecular weight of 342.47 g/mol. It features a complex structure with multiple functional groups that contribute to its biological activity.

PropertyValue
Molecular FormulaC15H22N2O3S2
Molecular Weight342.47 g/mol
PurityTypically 95%

Synthesis

The synthesis of this compound involves a multi-step process, typically starting with the reaction of N-methyl-4-piperidone, 4-methylsulfanyl-benzaldehyde, and malononitrile in ethanol under reflux conditions. The resulting precipitate is filtered, washed, and dried to yield the desired product .

Antimicrobial Activity

Research indicates that compounds similar to this compound exhibit significant antimicrobial properties. In particular, studies have shown that derivatives of oxalamides can inhibit the growth of various bacterial strains. For example, a related compound demonstrated notable activity against Escherichia coli and Staphylococcus aureus, suggesting that structural modifications can enhance antimicrobial efficacy .

Cytotoxicity

Cytotoxic assays reveal that certain oxalamide derivatives possess selective cytotoxic effects against cancer cell lines. Preliminary data suggest that this compound may inhibit cell proliferation in human cancer cell lines such as MCF7 (breast cancer) and HepG2 (liver cancer). The mechanism appears to involve induction of apoptosis and cell cycle arrest .

Enzyme Inhibition

The compound has been evaluated for its potential as an enzyme inhibitor. Notably, oxalamides are known to interact with various enzymes involved in metabolic pathways. For instance, studies have indicated that similar compounds can inhibit alkaline phosphatase activity, which is crucial for bone mineralization and other physiological processes .

Case Study 1: Anticancer Activity

In a study examining the anticancer properties of oxalamide derivatives, this compound was tested against several cancer cell lines. Results showed significant inhibition of cell viability at concentrations above 10 µM, with IC50 values indicating potent activity compared to standard chemotherapeutics like carboplatin .

Case Study 2: Antimicrobial Screening

Another investigation focused on the antimicrobial efficacy of the compound against a panel of pathogenic bacteria. The results revealed that it exhibited minimum inhibitory concentrations (MICs) comparable to those of established antibiotics, highlighting its potential as a lead compound for drug development in infectious diseases .

Comparison with Similar Compounds

Comparison with Similar Compounds

Oxalamides exhibit diverse biological and functional properties depending on their substituents. Below is a detailed comparison of the target compound with structurally or functionally related analogs:

Structural and Functional Analogues

Compound Name N1 Substituent N2 Substituent Key Features Applications/Findings References
Target Compound 2-hydroxy-2-methyl-4-(methylthio)butyl 2-methoxybenzyl Combines polar (hydroxy, methylthio) and aromatic (methoxybenzyl) groups. Molecular weight: ~337.4 (estimated). Hypothesized applications in flavoring or therapeutics based on structural analogs.
S336 (N1-(2,4-dimethoxybenzyl)-N2-(2-(pyridin-2-yl)ethyl)oxalamide) 2,4-dimethoxybenzyl 2-(pyridin-2-yl)ethyl Dual aromatic systems with methoxy and pyridine groups. Molecular weight: 357.3. Potent umami flavor enhancer; approved for use in foods (FEMA 4233). High safety margin (NOEL: 100 mg/kg/day).
N1-(2-methoxy-4-methylbenzyl)-N2-(2-(pyridin-2-yl)ethyl)oxalamide (FL-no. 16.101) 2-methoxy-4-methylbenzyl 2-(pyridin-2-yl)ethyl Methyl and methoxy groups on benzyl; pyridine for receptor interaction. Molecular weight: 371.4. Flavoring agent with metabolic pathways similar to S335. NOEL: 100 mg/kg/day.
N1-(4-chlorophenyl)-N2-((5-(hydroxymethyl)-4-methylthiazol-2-yl)(pyrrolidin-2-yl)methyl)oxalamide (14) 4-chlorophenyl Thiazole-pyrrolidine hybrid Chlorophenyl and heterocyclic thiazole-pyrrolidine groups. Molecular weight: 409.3. Antiviral activity against HIV via CD4-binding site inhibition. HPLC purity: 93.2%.
N1-(2-hydroxy-2-methyl-4-(methylthio)butyl)-N2-(isoxazol-3-yl)oxalamide Same as target compound Isoxazol-3-yl Replaces 2-methoxybenzyl with isoxazole. Molecular weight: 287.3. Unknown biological activity; structural simplicity may reduce metabolic stability.

Key Comparisons

Aromatic vs. Heteroaromatic N2 Groups :

  • The target compound’s 2-methoxybenzyl group (aromatic) contrasts with S336’s pyridin-2-yl-ethyl group (heteroaromatic). Pyridine enhances hydrogen bonding in flavor receptors, while methoxybenzyl may improve lipid solubility .
  • Replacing N2 with isoxazole () reduces molecular weight but may limit receptor affinity due to decreased aromatic surface area .

Polar Substituents on N1 :

  • The hydroxy and methylthio groups in the target compound and ’s analog likely improve water solubility compared to purely hydrophobic N1 groups (e.g., chlorophenyl in ). However, methylthio may increase metabolic oxidation risk .

Toxicity and Safety: Methoxybenzyl-containing compounds (e.g., S336) exhibit high safety margins (NOEL: 100 mg/kg/day) due to efficient metabolism via glucuronidation and low bioaccumulation .

Biological Activity :

  • Thiazole-pyrrolidine hybrids () demonstrate antiviral activity, suggesting that the target compound’s hydroxy-methylthio chain could similarly interfere with viral entry if optimized .
  • Flavoring agents like S336 activate umami receptors (hTAS1R1/hTAS1R3), whereas the target compound’s methoxybenzyl group may target similar pathways .

Data Tables

Table 1: Molecular Properties of Key Oxalamides

Compound Molecular Formula Molecular Weight Key Substituents
Target Compound C₁₆H₂₄N₂O₄S 337.4 (estimated) 2-hydroxy-2-methyl-4-(methylthio)butyl; 2-methoxybenzyl
S336 C₁₉H₂₁N₃O₄ 357.4 2,4-dimethoxybenzyl; 2-(pyridin-2-yl)ethyl
FL-no. 16.101 C₂₁H₂₅N₃O₄ 371.4 2-methoxy-4-methylbenzyl; 2-(pyridin-2-yl)ethyl
Compound 14 () C₁₉H₂₂ClN₃O₃S 409.3 4-chlorophenyl; thiazole-pyrrolidine

Table 2: Toxicological and Functional Data

Compound NOEL (mg/kg/day) Key Application Metabolic Pathway
S336 100 Flavor enhancer Glucuronidation, low bioaccumulation
FL-no. 16.101 100 Flavor enhancer Similar to S336
Target Compound Not reported Hypothetical Predicted: Oxidative metabolism of methylthio group

Q & A

Basic Research Questions

Q. What experimental strategies are recommended for optimizing the synthesis of oxalamide derivatives with complex substituents like N1-(2-hydroxy-2-methyl-4-(methylthio)butyl)-N2-(2-methoxybenzyl)oxalamide?

  • Methodological Answer : Synthesis typically involves coupling amines with oxalyl chloride intermediates. For example, oxalamides are synthesized via a two-step process: (i) reaction of substituted amines with ethyl chlorooxalate to form oxalamate esters, followed by (ii) aminolysis with a second amine. Reaction conditions (e.g., solvent, temperature, stoichiometry) significantly impact yields. For instance, using dichloromethane as a solvent with triethylamine as a base at 0–25°C improves coupling efficiency for sterically hindered amines . Characterization via 1^1H/13^{13}C NMR and HRMS is critical to confirm regiochemistry and detect side products like dimers (observed in , % dimer formation).

Q. How can researchers resolve contradictions in spectral data (e.g., NMR or MS) during structural elucidation of oxalamides?

  • Methodological Answer : Discrepancies in NMR signals may arise from conformational flexibility, hydrogen bonding, or impurities. For example, 1^1H NMR spectra of N1-(4-chlorophenyl)-N2-(thiazolyl-pyrrolidinyl)oxalamide in DMSO-d6 at 50°C showed resolved signals for stereoisomers, whereas room-temperature spectra were broadened due to restricted rotation . High-temperature NMR or computational modeling (e.g., DFT) can clarify ambiguous peaks. Cross-validation with ESI-MS/HRMS ensures correct molecular formula assignment .

Q. What purity assessment protocols are essential for oxalamides intended for biological testing?

  • Methodological Answer : Purity is assessed via HPLC (e.g., reverse-phase C18 column, UV detection at 254 nm) with ≥95% threshold for in vitro studies. Impurities like unreacted starting materials or dimers (e.g., 23% dimer in ) require silica gel chromatography or preparative HPLC. LC-MS with APCI+ ionization detects trace byproducts (e.g., m/z 479.12 for [M+H]+ in ) .

Advanced Research Questions

Q. How do structural modifications to the oxalamide scaffold influence inhibitory activity against enzymes like soluble epoxide hydrolase (sEH) or HIV entry proteins?

  • Methodological Answer : Substituent bulk and polarity dictate target binding. For example:

  • Hydrophobic groups (e.g., adamantyl in ) enhance sEH inhibition by occupying hydrophobic pockets.
  • Polar groups (e.g., 2-hydroxyethyl in ) improve solubility but may reduce membrane permeability.
  • Stereochemistry : Stereoisomers of N1-(thiazolyl-pyrrolidinyl)oxalamides showed divergent antiviral activity (: 36% yield for single isomer vs. 53% for a 1:1 mixture). Use chiral HPLC or asymmetric synthesis to isolate active enantiomers .

Q. What mechanisms underlie discrepancies in metabolic stability observed across oxalamide analogs?

  • Methodological Answer : Metabolism studies in hepatic microsomes or in vivo models reveal susceptibility to cytochrome P450 (CYP) oxidation. For example, N1-(2,4-dimethoxybenzyl)oxalamides () showed low hepatic clearance due to methoxy groups blocking CYP3A4-mediated demethylation. In contrast, compounds with methylthio groups (e.g., 4-(methylthio)butyl in the target compound) may undergo sulfoxidation, increasing metabolic liability. Use deuterium labeling or CYP isoform-specific inhibitors to identify metabolic pathways .

Q. How can researchers address low yields in stereoselective synthesis of oxalamides with multiple chiral centers?

  • Methodological Answer : Low yields (e.g., 30–52% in ) often stem from competing elimination or racemization. Strategies include:

  • Chiral auxiliaries : Temporarily fix stereochemistry during coupling (e.g., Evans oxazolidinones).
  • Catalytic asymmetric synthesis : Use Pd-catalyzed amidation or organocatalysts for enantioselective bond formation.
  • Dynamic kinetic resolution : Exploit reversible intermediates to favor a single stereoisomer .

Data Contradiction Analysis

Q. Why do similar oxalamide derivatives exhibit conflicting bioactivity profiles in enzyme inhibition assays?

  • Analysis : Structural analogs in (e.g., adamantyl vs. phenylpropyl substituents) showed varying sEH inhibition due to differences in van der Waals interactions with the catalytic pocket. For instance, N1-(adamant-2-yl)oxalamide (IC50_{50} = 12 nM) outperformed N1-(3-phenylpropyl) derivatives (IC50_{50} > 1 µM). Molecular docking and alanine scanning mutagenesis can identify critical binding residues .

Methodological Recommendations

  • Synthetic Chemistry : Prioritize microwave-assisted synthesis to reduce reaction times and improve yields .
  • Analytical Chemistry : Use 19^{19}F NMR for fluorinated analogs (e.g., ) to track regioselectivity.
  • Biological Testing : Pair in vitro assays with molecular dynamics simulations to rationalize structure-activity relationships .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.